

# controlling the particle size distribution of calcium formate during crystallization

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## Technical Support Center: Calcium Formate Crystallization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for controlling the particle size distribution (PSD) of **calcium formate** during crystallization experiments.

## Frequently Asked Questions (FAQs)

Q1: Why is controlling the particle size distribution (PSD) of **calcium formate** critical?

Controlling the PSD is crucial because particle size and distribution directly impact several critical quality attributes (CQAs) and downstream processes.[1][2] A uniform and targeted particle size can:

- Improve Downstream Processability: Consistent particle sizes enhance the efficiency of operations like filtration and drying.[2]
- Enhance Product Performance: For pharmaceutical applications, PSD affects bioavailability and dissolution rates. In industrial uses, it influences properties like bulk density and flowability.[3]
- Ensure Quality and Competitiveness: A well-defined PSD is a key indicator of product quality, leading to better market competitiveness and stable product performance.[3][4]

## Troubleshooting & Optimization





Q2: What are the fundamental kinetic events governing the final particle size in a crystallization process?

The final particle size is determined by the interplay of four primary kinetic events:

- Nucleation: The formation of new crystal nuclei from the supersaturated solution.
- Growth: The subsequent increase in the size of existing nuclei and crystals.[1]
- Agglomeration: The process where individual crystals stick together to form larger particles, which can broaden the PSD.[1][3]
- Breakage: The fragmentation of larger crystals, often due to mechanical stress (e.g., high agitation), which can generate fine particles.[1]

To achieve larger particles, the process should be controlled to favor crystal growth over nucleation.[1]

Q3: What are the main process parameters that influence the particle size distribution of calcium formate?

Several process parameters must be carefully controlled to manipulate the PSD. The most significant are:

- Supersaturation: This is the primary driving force for both nucleation and growth. Higher levels of supersaturation tend to increase the nucleation rate, leading to smaller particles.[5]
   [6]
- Temperature: Temperature affects the solubility of calcium formate and, therefore, the level of supersaturation. Controlled cooling profiles are a common method for managing crystallization.[4][7]
- pH: The pH of the solution can influence the crystallization process and the stability of the resulting particles.[8][9][10] For a 5% solution, the typical pH is between 5.0 and 9.0.[11]
- Agitation (Mixing): The stirring rate impacts mass transfer and can influence nucleation rates.
   While good mixing is essential for uniformity, excessively high rates can cause particle



breakage and increase secondary nucleation.[3][4]

 Additives and Impurities: The presence of other ions or additives can significantly alter crystal growth, either by inhibiting it or by promoting the formation of different crystal habits.
 [3][7][12]

## **Troubleshooting Guide**

Q4: Problem - My final **calcium formate** crystals are too small (high percentage of fines). How can I increase the average particle size?

This issue typically arises when the rate of nucleation significantly exceeds the rate of crystal growth.

#### Solutions:

- Reduce Supersaturation Level: A high degree of supersaturation is a common cause of
  excessive nucleation.[6] Try lowering the rate at which supersaturation is generated. If using
  cooling crystallization, implement a slower, more controlled cooling profile.[1]
- Implement a Seeding Strategy: Introducing seed crystals provides a surface for crystal growth to occur, consuming supersaturation that would otherwise contribute to primary nucleation. This is a highly effective method for increasing the final average particle size.[1]
- Adjust Agitation Rate: Very high agitation can lead to secondary nucleation, where new
  crystals are formed from collisions between existing crystals and the impeller or vessel walls.
  Try reducing the stirring speed to a level that still ensures adequate mixing but minimizes
  crystal contact energy.[3]
- Use a Temperature Cycling (Temperature-Swung) Method: Periodically increasing the temperature of the slurry can dissolve the smallest, most unstable crystals (fines).
   Subsequent cooling then allows the solute to deposit onto the larger, more stable crystals, effectively increasing the mean particle size.[13]

Q5: Problem - The particle size distribution of my product is too broad. How can I achieve a narrower distribution?

### Troubleshooting & Optimization





A broad PSD often results from uncontrolled nucleation events occurring throughout the process or from crystal agglomeration.

#### Solutions:

- Control Nucleation with Seeding: A well-defined seeding protocol is one of the best ways to ensure a narrow PSD. By providing a controlled number of initial crystal surfaces, you can promote uniform growth and suppress spontaneous secondary nucleation.[1]
- Optimize Cooling/Antisolvent Addition Profile: A non-linear or staged cooling profile can help maintain a more constant level of supersaturation within the metastable zone, preventing bursts of secondary nucleation that broaden the distribution.
- Prevent Agglomeration: Ensure adequate mixing energy to keep crystals suspended, but avoid excessive turbulence that can promote collisions. The presence of certain impurities can also cause agglomeration; ensure high-purity raw materials are used.[4][7]
- Utilize Wet Milling: In some cases, in-situ wet milling can be used to break down agglomerates and larger particles, followed by a growth period to achieve a more uniform final size.[6][14]

Q6: Problem - My dried **calcium formate** product is caking and agglomerating during storage. What is the cause and how can I prevent it?

Post-crystallization agglomeration, or caking, is a common issue, particularly for fine powders.

#### Causes:

- Humidity and Moisture: Calcium formate is susceptible to absorbing moisture from the air (deliquescence), which can cause particles to stick together.[7]
- Temperature Fluctuations: Changes in temperature during storage can accelerate caking.[7]
- Particle Fineness: Finer powders have a larger specific surface area, making them more prone to absorbing moisture and agglomerating.[7]
- Impurities: The presence of hygroscopic impurities can increase the tendency for caking.[7]



#### Solutions:

- Control Storage Environment: Store the final product in a clean, dry warehouse with controlled humidity and stable temperature.[7][11]
- Select Appropriate Packaging: Use well-sealed, moisture-proof packaging materials.[7]
- Optimize Particle Size: If feasible, aim for a larger, more granular particle during crystallization, as this reduces the specific surface area and tendency to cake.[3]
- Use Anti-Caking Agents: In some industrial applications, the addition of anti-caking agents like surfactants or inert materials can improve the flowability of the powder.[3]

## Data Presentation: Impact of Key Parameters on PSD

The following table summarizes the general effects of key process parameters on the crystallization of **calcium formate**.



Parameter	Action	Expected Effect on Average Particle Size	Expected Effect on PSD Width	Rationale & Citations
Supersaturation	Increase	Decrease	May Broaden	High supersaturation increases the nucleation rate faster than the growth rate, leading to many small crystals.[5]
Decrease	Increase	May Narrow	Lower supersaturation favors growth on existing crystals over the formation of new nuclei.[1]	
Temperature	Increase Cooling Rate	Decrease	May Broaden	Rapid cooling generates high supersaturation quickly, leading to uncontrolled nucleation.[1]
Decrease Cooling Rate	Increase	May Narrow	Slow cooling allows for controlled growth on existing seeds or nuclei.[1]	
Agitation Speed	Increase	Decrease	May Broaden	High shear can cause secondary nucleation and crystal breakage

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				(fragmentation). [3]
Decrease	Increase	May Narrow	Reduced collision energy minimizes secondary nucleation and breakage, though sufficient mixing must be maintained.[3]	
Seeding	Add Seeds	Increase	Narrow	Seeds provide a surface area for growth, consuming supersaturation and suppressing primary/secondar y nucleation.[1]
No Seeds	Decrease	Broad	Relies on spontaneous primary nucleation, which can be difficult to control and often occurs at high supersaturation. [1]	
рН	Varying pH	Affects Size & Number	Affects Width	pH influences ionic conditions, which can alter nucleation rates and crystal growth. The specific effect



can be complex.

[8][9][10]

## **Experimental Protocols**

Generalized Protocol for Controlled Cooling Crystallization of Calcium Formate

This protocol describes a lab-scale batch process for producing **calcium formate** from calcium carbonate and formic acid, with a focus on controlling particle size.

- 1. Raw Materials & Reagents:
- High-purity formic acid (e.g., 85%)[15]
- High-purity calcium carbonate (e.g., >95%)[15]
- Deionized water
- Calcium formate seed crystals (if seeding)
- 2. Reaction & Solution Preparation:
- In a jacketed glass reactor equipped with an overhead stirrer and pH probe, add a calculated amount of deionized water and calcium carbonate powder.
- Begin stirring at a moderate speed (e.g., 150-200 rpm) to create a uniform slurry.
- Slowly add formic acid dropwise to the slurry. The reaction is exothermic and will produce CO2 gas. Control the addition rate to manage foaming and temperature. The reaction is: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + H₂O + CO₂↑[15]
- Continue adding formic acid until the calcium carbonate is fully dissolved and the target pH (e.g., 4.0-4.5) is reached.[15]
- Heat the solution using the reactor jacket to a temperature where all solids are dissolved (e.g., 70-80°C) to ensure a clear, undersaturated solution.
- 3. Controlled Crystallization:



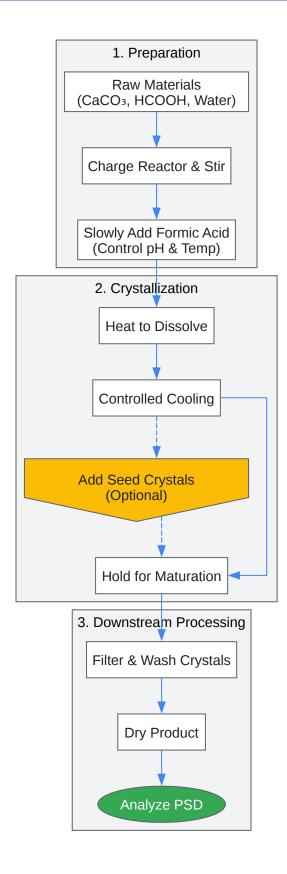
- Step 3A: Unseeded Crystallization
  - Initiate a controlled cooling profile using a programmable circulator connected to the reactor jacket. A typical linear cooling rate might be 0.2-0.5°C/min.
  - Monitor the solution for the onset of nucleation (cloud point).
  - Continue cooling to the final crystallization temperature (e.g., 20°C).
- Step 3B: Seeded Crystallization (for better control)
  - Cool the clear solution to a temperature slightly above the saturation point.
  - Add a pre-determined mass of calcium formate seed crystals (e.g., 1-5% of the expected final yield) as a slurry in a small amount of saturated mother liquor.
  - Hold at this temperature for a "healing" period (e.g., 30 minutes) to allow the seeds to integrate.
  - Begin the controlled cooling profile as described above.
- 4. Maturation, Filtration, and Drying:
- Once the final temperature is reached, hold the slurry under agitation for a maturation period (e.g., 1-2 hours) to allow the system to reach equilibrium.
- Filter the crystals using a Büchner funnel under vacuum.
- Wash the filter cake with a small amount of cold deionized water or an appropriate solvent to remove residual mother liquor.
- Dry the crystals in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
- 5. Analysis:
- Analyze the final product for particle size distribution using techniques such as laser diffraction, sieve analysis, or microscopy.



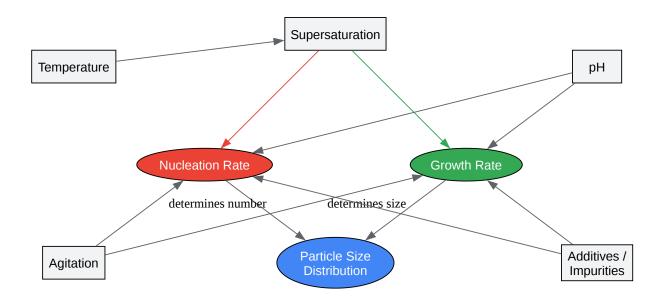
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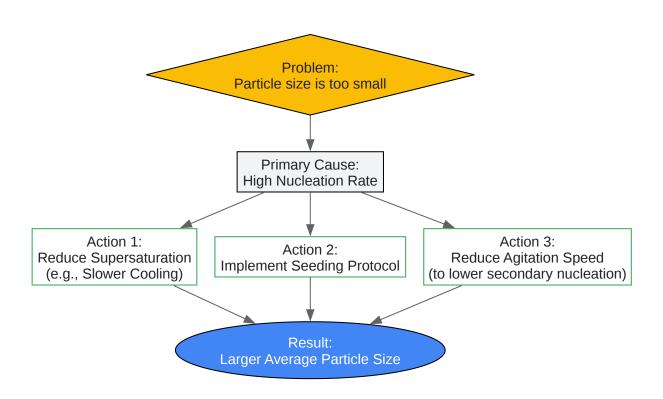
## **Visualizations**













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